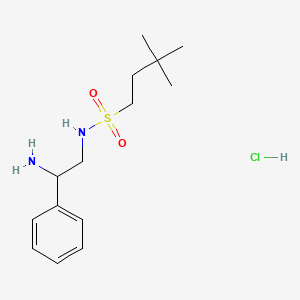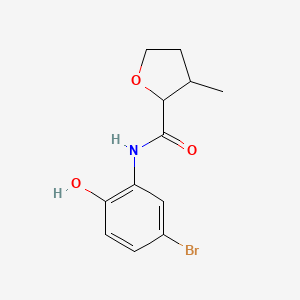![molecular formula C17H23N3O3S B7640813 N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)
N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide, also known as MSP-1, is a chemical compound that has shown promising results in scientific research applications. MSP-1 is a pyrrole derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide is not fully understood. It has been suggested that this compound inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. This compound has also been found to activate the JNK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit cell growth and induce apoptosis in cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide is that it has shown promising results in scientific research applications. It has been found to have anti-inflammatory and anticancer properties. However, one limitation of this compound is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide. One future direction is to further study its mechanism of action. Another future direction is to test this compound on animal models to determine its efficacy in vivo. Additionally, this compound could be further modified to improve its potency and selectivity.
Conclusion:
In conclusion, this compound, also known as this compound, is a chemical compound that has shown promising results in scientific research applications. This compound has been synthesized through a multi-step process and has been found to have anti-inflammatory and anticancer properties. While its mechanism of action is not fully understood, there are several future directions for this compound, including further studies on its mechanism of action and testing on animal models.
Méthodes De Synthèse
The synthesis of N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide involves a multi-step process. The first step involves the reaction of 3-(methylsulfamoylmethyl)benzaldehyde with 1-bromo-2-propanol to form 3-(methylsulfamoylmethyl)-1-(2-propoxy)-2-propanol. The second step involves the reaction of 3-(methylsulfamoylmethyl)-1-(2-propoxy)-2-propanol with 1-bromo-3-phenylpropane to form N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ol. The final step involves the reaction of N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ol with pyrrole-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide has shown promising results in scientific research applications. It has been found to have anti-inflammatory and anticancer properties. This compound has been tested on various cancer cell lines and has shown to inhibit cell growth and induce apoptosis. This compound has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)20-9-5-8-16(20)17(21)19-11-14-6-4-7-15(10-14)12-24(22,23)18-3/h4-10,13,18H,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXHACJLTVSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)NCC2=CC(=CC=C2)CS(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)

![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)

![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)